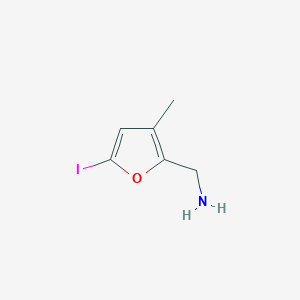
(5-Iodo-3-methylfuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Iodo-3-methylfuran-2-yl)methanamine is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with an iodine atom at the 5-position and a methyl group at the 3-position, along with a methanamine group at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodo-3-methylfuran-2-yl)methanamine typically involves the iodination of a precursor furan compound followed by the introduction of the methanamine group. One common method involves the following steps:
Iodination: The precursor 3-methylfuran is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 5-position.
Amination: The iodinated intermediate is then reacted with methanamine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (5-Iodo-3-methylfuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the iodine atom to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Deiodinated furan derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
(5-Iodo-3-methylfuran-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Iodo-3-methylfuran-2-yl)methanamine involves its interaction with specific molecular targets. The iodine and methanamine groups can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(5-Methylfuran-2-yl)methanamine: Similar structure but lacks the iodine atom.
(5-Phenylfuran-2-yl)methanamine: Contains a phenyl group instead of a methyl group.
Uniqueness: (5-Iodo-3-methylfuran-2-yl)methanamine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C6H8INO |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
(5-iodo-3-methylfuran-2-yl)methanamine |
InChI |
InChI=1S/C6H8INO/c1-4-2-6(7)9-5(4)3-8/h2H,3,8H2,1H3 |
InChI Key |
LCWJIAAOMDADEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)I)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


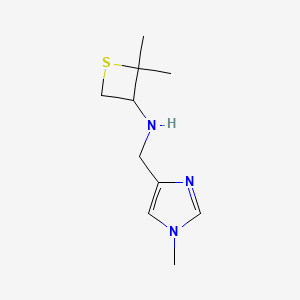
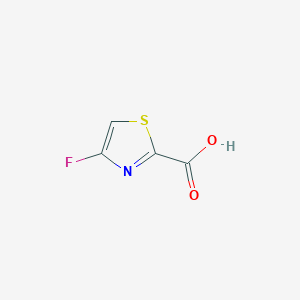
![(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12994175.png)
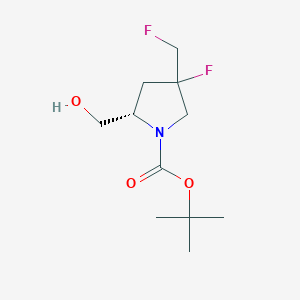
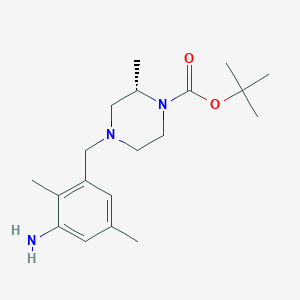
![3-Bromo-1-ethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B12994209.png)
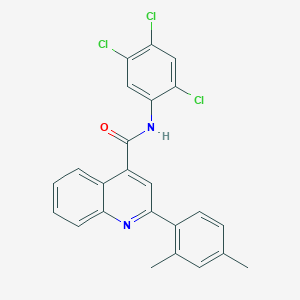
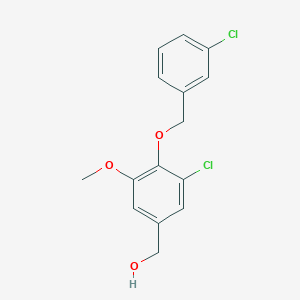
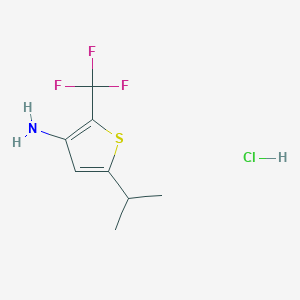
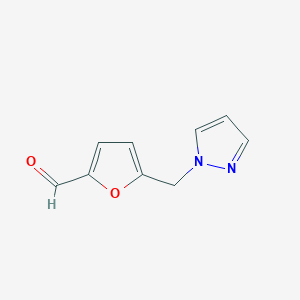
![2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12994237.png)
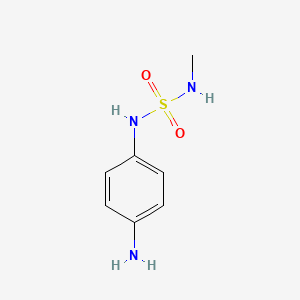
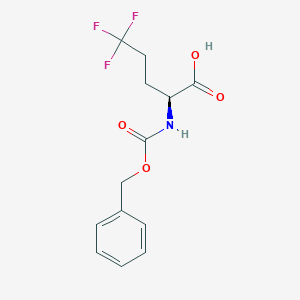
![Cis-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B12994257.png)
